Bienvenue dans la boutique en ligne BenchChem!

Dalargin

Opioid Receptor Pharmacology Peptide Stability Structure-Activity Relationship

Dalargin is the definitive δ-opioid agonist for peripheral cytoprotection research. The D-Ala2 residue prevents aminopeptidase degradation (19-fold potency loss if substituted), while poor native BBB permeability avoids central opioid confounds. Demonstrates 4-5 fold reduction in stress ulcer severity and validated nephroprotective, anti-ischemic, and wound-healing effects. Ideal as an SAR reference scaffold and a model payload for brain-targeted delivery validation. For R&D use only.

Molecular Formula C35H51N9O8
Molecular Weight 725.8 g/mol
CAS No. 81733-79-1
Cat. No. B549230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalargin
CAS81733-79-1
Synonyms2-Ala-6-Arg-Leu-enkephalin
dalargin
enkephalin, Ala(2)-Leu(5)-Arg(6)-
enkephalin-Leu, Ala(2)-Arg(6)-
enkephalin-Leu, Ala(2)-Arg(6)-, (D-Arg-L-Tyr-D-Ala-L-Phe-D-Leu)-isomer
enkephalin-Leu, Ala(2)-Arg(6)-, (D-Arg-L-Tyr-D-Ala-L-Phe-L-Leu)-isomer
enkephalin-Leu, Ala(2)-Arg(6)-, (L-Arg-L-Tyr-D-Ala-L-Phe-D-Leu)-isomer
enkephalin-Leu, alanyl(2)-arginine(6)-
Leu-enkephalin, Ala(2)-Arg(6)-
leucine-enkephalin, Ala(2)-Arg(6)-
tageflar
Tyr-Ala-Gly-Phe-Leu-Arg
tyrosyl-alanyl-glycyl-phenylalanyl--leucyl-arginine
Molecular FormulaC35H51N9O8
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1
InChIKeyGDPHPXYFLPDZGH-XBTMSFKCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalargin (CAS 81733-79-1) Baseline Characteristics and Pharmacological Classification


Dalargin (CAS 81733-79-1) is a synthetic hexapeptide (Tyr-D-Ala-Gly-Phe-Leu-Arg) structurally classified as an analogue of the endogenous opioid peptide Leu-enkephalin [1]. It functions as a potent agonist with primary affinity for the δ-opioid receptor, though it also exhibits activity at μ- and κ-opioid receptors depending on the assay system and tissue context [2]. Originally proposed as an antiulcer agent with cytoprotective properties, dalargin has been extensively investigated for antioxidant, anti-ischemic, wound-healing, and nephroprotective effects .

Why Generic Enkephalin Analogue Substitution Fails for Dalargin-Dependent Protocols


Generic substitution with endogenous enkephalins or other synthetic δ-opioid agonists (e.g., DADLE, DSLET, deltorphins) is inadvisable due to dalargin's unique molecular features that confer distinct peptidase stability, receptor selectivity profile, and peripheral action. The D-Ala2 residue confers resistance to aminopeptidases, a property absent in native Leu-enkephalin, directly impacting in vivo half-life and potency [1]. Furthermore, while many δ-opioid agonists (e.g., DADLE, DSLET) exhibit high central nervous system (CNS) penetration or mixed receptor activity, dalargin demonstrates minimal inherent blood-brain barrier (BBB) permeability, making it a preferred tool for investigating peripheral δ-opioid receptor-mediated cytoprotection and stress limitation without confounding central analgesic effects [2].

Dalargin (CAS 81733-79-1) Quantitative Differentiation Evidence Against Comparators


19-Fold Greater In Vitro Potency of Dalargin Versus [L-Ala2]-Dalargin in Guinea-Pig Myenteric Plexus Bioassay

Dalargin exhibits a 19-fold higher potency than its diastereomer [L-Ala2]-dalargin in inhibiting electrically-evoked contractions of the guinea-pig myenteric plexus longitudinal muscle preparation, a bioassay system sensitive to μ- and κ-opioid receptor activation. This potency difference is directly attributed to the D-configuration of the alanine residue at position 2, which confers resistance to enzymatic degradation by peptidases [1].

Opioid Receptor Pharmacology Peptide Stability Structure-Activity Relationship

Dalargin Shows 4-Fold Higher Potency Than [Met5]Enkephalin in Guinea-Pig Ileum μ-/κ-Receptor Bioassay

In the guinea-pig ileum assay, a model for assessing activity at μ- and κ-opioid receptors, dalargin demonstrates a potency that is four times higher than that of the endogenous opioid peptide [Met5]enkephalin [1]. This indicates that the specific sequence modifications in dalargin (D-Ala2, Leu5, Arg6) confer a significant gain in functional activity over the native peptide.

Opioid Receptor Binding Analgesia Peptide Pharmacology

Subcutaneous Dalargin at 10 µg/kg Elicits 4-5 Fold Reduction in Duodenal Ulcer Manifestations in Cysteamine-Treated Rats

In an in vivo rat model of cysteamine-induced duodenal ulcer, subcutaneous administration of dalargin at a dose of 10 µg/kg resulted in a 4-5 fold decrease in ulcer manifestations . This peripheral, cytoprotective effect is a hallmark of dalargin's profile, distinguishing it from many other opioid peptides whose anti-ulcer effects are often centrally mediated or less robust at such low peripheral doses.

Gastroenterology Anti-Ulcer Activity Cytoprotection

Dalargin Exhibits Negligible Inherent Blood-Brain Barrier Permeability, Defining Its Peripheral-Selective Pharmacological Profile

Dalargin, when administered intravenously in its native form, does not cross the blood-brain barrier (BBB) to a significant extent [1]. This is in stark contrast to many other δ-opioid peptide agonists, such as deltorphins and certain enkephalin analogues, which are known to penetrate the CNS and exert central analgesic effects. The poor CNS penetration of dalargin confines its primary action to peripheral sites, a feature that can be leveraged experimentally to study peripheral opioid receptor functions without confounding central side effects. Notably, this property can be reversed using specialized nanoparticle delivery systems, offering a controlled method for achieving central effects when desired [2].

Drug Delivery Blood-Brain Barrier Peripheral Action

Recommended Application Scenarios for Dalargin Based on Quantitative Differentiation


Investigating Peripheral δ-Opioid Receptor-Mediated Cytoprotection and Stress Response

Dalargin is the preferred tool for studies focusing on peripheral δ-opioid receptor functions in organ protection. Its established anti-ulcer activity in rodent stress models (4-5 fold reduction in ulcer formation) and its poor native BBB permeability [1] make it uniquely suited to dissect peripheral from central opioid effects on gastric mucosa, myocardium, and kidneys. Researchers can administer dalargin systemically to elicit peripheral cytoprotective and anti-stress effects [2] without activating central analgesic or addictive pathways, a significant advantage over CNS-penetrant comparators like DADLE or deltorphins.

Structure-Activity Relationship (SAR) Studies on Enkephalin-Derived Opioid Peptides

Dalargin serves as a critical reference compound in SAR studies aimed at optimizing opioid peptide stability, potency, and selectivity. The quantitative data showing a 19-fold potency drop when the D-Ala2 residue is replaced with L-Ala [3] and a 4-fold potency increase over native [Met5]enkephalin [4] provide a clear, measurable benchmark. Medicinal chemistry and peptide synthesis teams can use dalargin as a parental scaffold for designing new analogues with improved resistance to proteolytic degradation or tailored receptor subtype selectivity.

Development and Validation of Nanoparticle-Based Drug Delivery Systems for Brain Targeting

Dalargin's established inability to cross the BBB in its native state [5], combined with its well-characterized central analgesic effects when delivered to the brain via nanoparticle carriers [6], makes it an ideal 'model payload' for validating novel brain-targeting drug delivery technologies. Researchers can quantitatively assess the efficiency of their nanocarrier system by measuring the restoration of dalargin's central antinociceptive activity in tail-flick or hot-plate tests, using the unformulated peptide as a negative control.

Preclinical Modeling of Stress-Induced Gastrointestinal Injury and Wound Healing

Based on the reproducible, quantitative efficacy in reducing duodenal ulcer severity (4-5 fold reduction) and its described wound-healing properties , dalargin is a validated positive control for preclinical models of stress-induced gastrointestinal pathology and tissue repair. Its use can standardize assays evaluating novel gastroprotective or pro-healing agents, providing a benchmark for comparing efficacy and establishing assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalargin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.